1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol is a complex organic compound that features a cyclopentane ring substituted with a methyl group and a hydroxyl group, as well as a 1,2,4-oxadiazole ring substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the cyclopentane ring. One common method involves the cyclization of an amidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . The resulting oxadiazole is then subjected to further reactions to introduce the cyclopentane moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different nitrogen-containing heterocycles.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxadiazole ring could produce various nitrogen-containing heterocycles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could lead to the development of new therapeutic agents for treating various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and tert-butyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Uniqueness
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol is unique due to the presence of both a cyclopentane ring and a 1,2,4-oxadiazole ring in its structure. The tert-butyl group adds steric bulk, which can influence the compound’s reactivity and interactions with other molecules. This combination of structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H22N2O2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H22N2O2/c1-9-5-6-13(16,7-9)8-10-14-11(15-17-10)12(2,3)4/h9,16H,5-8H2,1-4H3 |
InChI Key |
AWEYIXHFHACVJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC2=NC(=NO2)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.